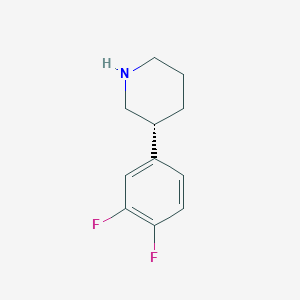
(R)-3-(3,4-Difluorophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(3,4-difluorophenyl)piperidine: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 3,4-difluorophenyl group in the structure of (3R)-3-(3,4-difluorophenyl)piperidine makes it a unique compound with specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(3,4-difluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (3R)-3-(3,4-difluorophenyl)piperidine.
Industrial Production Methods: In industrial settings, the production of (3R)-3-(3,4-difluorophenyl)piperidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: (3R)-3-(3,4-difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of (3R)-3-(3,4-difluorophenyl)piperidine.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3R)-3-(3,4-difluorophenyl)piperidine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: (3R)-3-(3,4-difluorophenyl)piperidine is studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Industry: The compound is used in the chemical industry for the production of various chemical products and intermediates.
作用機序
The mechanism of action of (3R)-3-(3,4-difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(3R)-3-(3,4-dichlorophenyl)piperidine: Similar structure with chlorine atoms instead of fluorine atoms.
(3R)-3-(3,4-dimethylphenyl)piperidine: Similar structure with methyl groups instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in (3R)-3-(3,4-difluorophenyl)piperidine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Biological Activity: The specific substitution pattern may result in distinct biological activities compared to other similar compounds.
生物活性
(R)-3-(3,4-Difluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 3,4-difluorobenzaldehyde. The process can be optimized through various methods, including catalytic hydrogenation and microwave-assisted synthesis, which enhance yield and purity.
Antiviral Activity
Research has shown that piperidine derivatives exhibit a range of antiviral activities. For instance, derivatives similar to this compound have been evaluated for their efficacy against viruses such as HIV-1 and herpes simplex virus (HSV-1). A study indicated that certain piperidine compounds demonstrated moderate protection against these viruses, suggesting that this compound may also possess similar properties .
Antibacterial Activity
The antibacterial efficacy of piperidine derivatives has been documented extensively. For example, compounds with structural similarities to this compound have shown promising results against various bacterial strains. Minimum inhibitory concentration (MIC) values were reported as low as 0.195 μg/mL for some derivatives, indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.195 | Staphylococcus aureus |
| Compound B | 0.391 | Escherichia coli |
| Compound C | 6.25 | Enterococcus faecalis |
Anticancer Activity
Piperidine derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain piperidine compounds induced apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The structural modifications in these compounds are believed to enhance their interaction with cancer cell receptors .
Case Studies
- Antiviral Screening : A study screened a library of piperidine derivatives against HIV-1 and other viruses. The results indicated that modifications at the phenyl ring significantly influenced antiviral activity, with some compounds showing up to 70% inhibition at low concentrations .
- Antibacterial Efficacy : In another study focusing on the antibacterial properties of piperidine derivatives, a compound structurally related to this compound was tested against clinical isolates of resistant bacteria. The results demonstrated that the compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics but may undergo significant first-pass metabolism, affecting its bioavailability . Toxicological assessments are necessary to determine safe dosage levels and potential side effects.
特性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC名 |
(3R)-3-(3,4-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |
InChIキー |
XFGMGVZQXXIXGX-VIFPVBQESA-N |
異性体SMILES |
C1C[C@@H](CNC1)C2=CC(=C(C=C2)F)F |
正規SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















